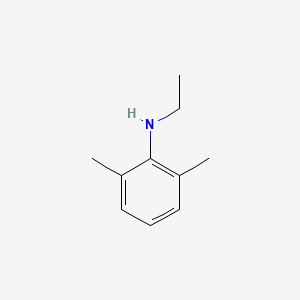

N-ethyl-2,6-dimethylaniline

Overview

Description

N-ethyl-2,6-dimethylaniline is a derivative of 2,6-dimethylaniline . It is an organic compound and a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This compound is colorless when pure, but commercial samples are often yellow .

Synthesis Analysis

2,6-Dimethylaniline, a key starting material, is used in the synthesis of many classes of drugs, such as anesthetics drugs Lidocaine (Xylocaine®), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine, and anti-anginal drug like Ranolazine and anti-diarrheal drug like Lidamidine . It is produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst .Molecular Structure Analysis

The molecular formula of N-ethyl-2,6-dimethylaniline is C10H15N . It contains a total of 26 bonds; 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aromatic) .Chemical Reactions Analysis

Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as explosive . It is lithiated with butyllithium .Physical And Chemical Properties Analysis

2,6-Dimethylaniline has a density of 0.956 g/mL, a melting point of 2 °C, and a boiling point of 194 °C . It is soluble in water at 2% (20°C) and has a vapor pressure of 1 mmHg (20°C) .Scientific Research Applications

Synthesis of Anesthetic Drugs

N-ethyl-2,6-dimethylaniline: is a key starting material in the synthesis of various anesthetic drugs such as Lidocaine , Bupivacaine , Mepivacaine , Etidocaine , Ropivacaine , Pyrrocaine , and Xylazine . These drugs are widely used for local anesthesia and pain management during surgical procedures.

Anti-Anginal Medication Production

This compound is also utilized in the production of Ranolazine , an anti-anginal medication . Ranolazine is used to treat chronic angina and works by improving blood flow to help the heart work more efficiently.

Anti-Diarrheal Drug Development

In the field of gastrointestinal treatments, N-ethyl-2,6-dimethylaniline is involved in the development of anti-diarrheal drugs like Lidamidine . This application highlights its role in creating medications that control the symptoms of diarrhea.

Chromatographic Analysis

The compound is used in chromatographic methods to detect and quantify impurities in pharmaceuticals. It’s particularly noted for its use in a reverse-phase ultra-performance liquid chromatographic (UPLC) method, which can detect impurities at very low levels, enhancing the safety profile of drugs .

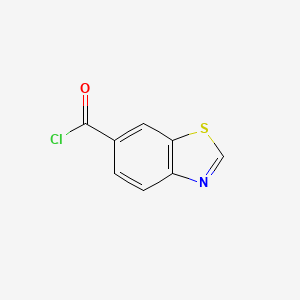

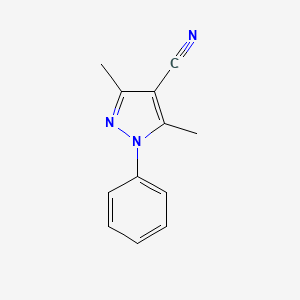

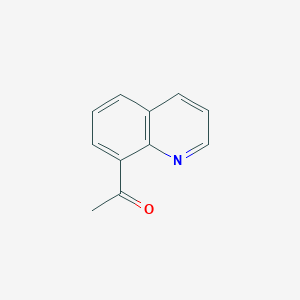

Synthesis of Heterocycles

N-ethyl-2,6-dimethylaniline: serves as a versatile synthon in the synthesis of heterocycles . Heterocyclic compounds are crucial in the development of new pharmaceuticals, agrochemicals, and dyes.

Functionalization of Acyclic Systems

It’s also employed in the functionalization of acyclic systems, which is a fundamental process in organic synthesis. This includes amination, formylation, and the introduction of various functional groups essential for creating complex organic molecules .

Safety and Hazards

2,6-Dimethylaniline is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is suspected of causing cancer. It is harmful to aquatic life and toxic to aquatic life with long-lasting effects .

Future Directions

The electrochemical oxidation of amines, including N-ethyl-2,6-dimethylaniline, is an essential alternative to the conventional chemical transformation that provides critical routes for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals . This area of research is expected to continue to evolve and expand in the future .

Mechanism of Action

- Primary Targets : N-ethyl-2,6-dimethylaniline (DMA) is involved in lidocaine metabolism. It shares similarities with lidocaine’s hydrophobic moiety and may interact with similar targets .

Target of Action

Mode of Action

properties

IUPAC Name |

N-ethyl-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-4-11-10-8(2)6-5-7-9(10)3/h5-7,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPVPGPVBZRARK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501774 | |

| Record name | N-Ethyl-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2,6-dimethylaniline | |

CAS RN |

769-23-3 | |

| Record name | N-Ethyl-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

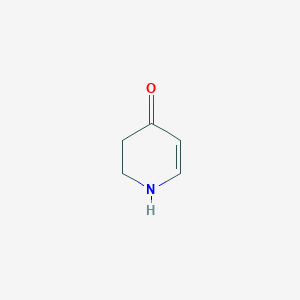

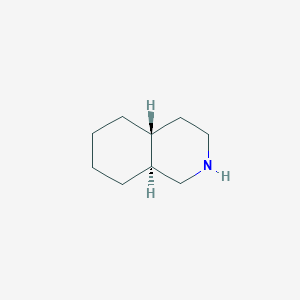

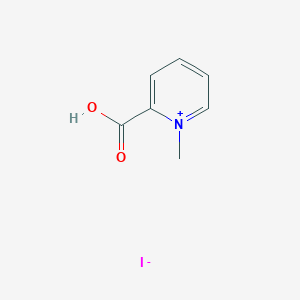

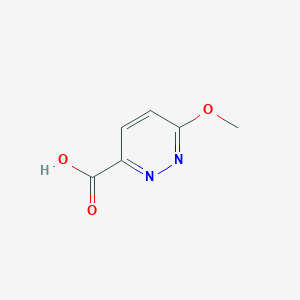

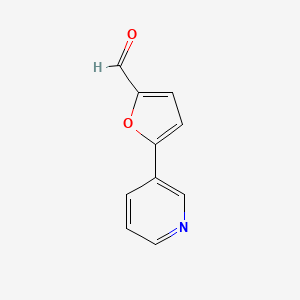

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)

![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)

![2-Phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1315003.png)